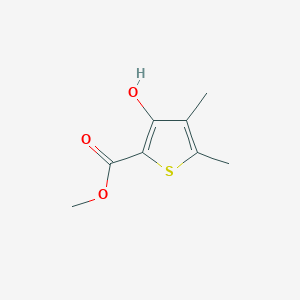
Methyl-3-Hydroxy-4,5-Dimethylthiophen-2-carboxylat
Übersicht
Beschreibung
“Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 32822-84-7 . It has a molecular weight of 186.23 and its molecular formula is C8H10O3S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10O3S/c1-4-5(2)12-7(6(4)9)8(10)11-3/h9H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm^3, a boiling point of 278.1±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 47.9±0.3 cm^3, a polar surface area of 75 Å^2, and a molar volume of 147.8±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen
Grundlegende Eigenschaften
“Methyl-3-Hydroxy-4,5-Dimethylthiophen-2-carboxylat” ist eine Verbindung mit der Summenformel C8H10O3S . Sie hat ein Molekulargewicht von 186.23 und ist bei Raumtemperatur fest . Sie ist löslich in den meisten organischen Lösungsmitteln wie Alkohol und Ether, aber unlöslich in Wasser .
Rolle in der Synthetischen Chemie
Diese Verbindung gehört zur Thiophenfamilie, einer Klasse heterocyclischer Verbindungen, die in der pharmazeutischen Chemie von großer Bedeutung sind . Thiophene werden als Bausteine bei der Synthese größerer, komplexerer Moleküle verwendet .
Potenzielle Therapeutische Anwendungen
Thiophenderivate, einschließlich “this compound”, wurden als Träger einer breiten Palette therapeutischer Eigenschaften beschrieben . Diese umfassen entzündungshemmende, antipsychotische, antiarrhythmische, angstlösende, antimykotische, antioxidative, Östrogenrezeptor-modulierende, antimitotische, antimikrobielle, Kinase-inhibierende und anticancerogene Aktivitäten .
Rolle bei der Medikamentenentwicklung
Thiophen-basierte Analoga, einschließlich “this compound”, sind für pharmazeutische Chemiker von Interesse für die Entwicklung neuer Medikamente . Sie werden verwendet, um fortschrittliche Verbindungen mit einer Vielzahl biologischer Wirkungen zu verbessern .
Industrielle Anwendungen
Thiophenderivate sind auch in der Industrie von großem Interesse . Sie haben vielfältige Anwendungen in der Materialwissenschaft , die möglicherweise auch “this compound” einschließen könnten.
Zukünftige Forschungsrichtungen
Angesichts der breiten Palette biologischer Aktivitäten, die mit Thiophenderivaten verbunden sind, besteht ein erhebliches Potenzial für weitere Forschung zu den Anwendungen von “this compound”. Dies könnte detailliertere Studien seiner therapeutischen Eigenschaften sowie die Erforschung seiner möglichen Verwendung in der Materialwissenschaft und anderen Bereichen umfassen .
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.33 , which may impact its bioavailability.
Action Environment
It is recommended to store the compound in a dark place, sealed in dry, at room temperature .
Biochemische Analyse
Biochemical Properties
Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level.
Metabolic Pathways
Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites in the body. The compound’s involvement in these pathways highlights its potential impact on overall metabolic processes.
Transport and Distribution
The transport and distribution of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, affecting its activity and function.
Subcellular Localization
The subcellular localization of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-4-5(2)12-7(6(4)9)8(10)11-3/h9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXGHKYPVCZEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1O)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715858 | |
| Record name | Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32822-84-7 | |
| Record name | Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



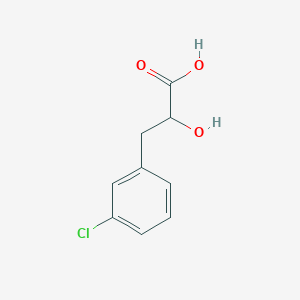


![2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one](/img/structure/B1455928.png)
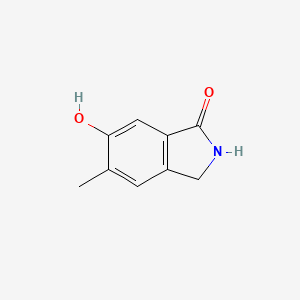
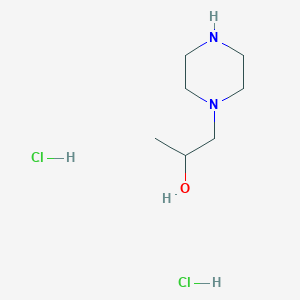



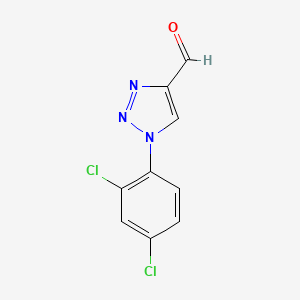

![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone](/img/structure/B1455940.png)